molecular formula C11H10N2O B14389070 5-Phenylfuran-2-carboximidamide CAS No. 88649-26-7

5-Phenylfuran-2-carboximidamide

Cat. No.: B14389070
CAS No.: 88649-26-7
M. Wt: 186.21 g/mol
InChI Key: MRZLYBYFPDJBKH-UHFFFAOYSA-N
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Description

5-Phenylfuran-2-carboximidamide is a heterocyclic compound that features a furan ring substituted with a phenyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-Phenylfuran-2-carboximidamide involves the reaction of N-substituted amidines with (diacetoxyiodo)benzene. The reaction conditions, such as the nature of the amidine substituents and the reaction temperature, play a crucial role in determining the products. For instance, the rearrangement of N2-phenylfuran-2-carboximidamide provides a convenient route to N-(2-furyl)acetamide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hypervalent iodine reagents such as (diacetoxyiodo)benzene, bis(trifluoroacetoxy)iodobenzene, and [methoxy(tosyloxy)iodo]benzene. These reagents facilitate the oxidative rearrangement and cyclisation of N-substituted amidines .

Chemical Reactions Analysis

Types of Reactions

5-Phenylfuran-2-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Phenylfuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, as a sirtuin 2 inhibitor, the compound likely interacts with the active site of the enzyme, inhibiting its deacetylase activity. This inhibition can affect various cellular processes, including gene expression, DNA repair, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylfuran-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo rearrangement and cyclisation reactions under specific conditions sets it apart from other similar compounds .

Properties

CAS No.

88649-26-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-phenylfuran-2-carboximidamide

InChI

InChI=1S/C11H10N2O/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H3,12,13)

InChI Key

MRZLYBYFPDJBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=N)N

Origin of Product

United States

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